tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Description
Structural Elucidation of tert-Butyl 2-Oxo-5-Azaspiro[3.5]nonane-5-Carboxylate
IUPAC Nomenclature and Systematic Naming Conventions
The compound is systematically named as tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate, following IUPAC guidelines for spirocyclic systems and substituents. Key naming conventions include:
- Spirocyclic System : The "spiro[3.5]nonane" descriptor indicates a spiro junction connecting a three-membered and five-membered ring. The "nonane" suffix denotes nine carbons in total, excluding substituents.
- Functional Groups :
Synonyms :
Molecular Geometry and Stereochemical Features
The molecule exhibits a rigid spirocyclic framework with distinct geometric and stereochemical properties:
Core Structure
- Spiro Junction : A single carbon atom shared between a three-membered (likely an oxetane ring) and a five-membered (piperidine-like) ring.
- Functional Group Orientation :
Stereochemical Considerations
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is limited, comparative analysis with analogous structures provides insights:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.3 | Singlet | 9H |
| Spirocyclic CH₂ groups | 2.0–3.5 | Multiplet | 4H |
| Oxetane ring protons | 3.5–4.2 | AB quartet | 2H |
| Piperidine NH (if present) | 3.0–3.5 | Broad singlet | 1H |
Note: The absence of NH signals suggests the nitrogen is part of an amide or tertiary amine.
Infrared Spectroscopy (IR)
Key absorption bands are predicted based on functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1750–1720 | Strong, sharp peak |
| C–O (ester) | 1300–1250 | Stretching vibrations |
| C–N (spiro system) | 1250–1200 | Tertiary amine or amide |
Mass Spectrometry (MS)
The molecular ion peak (M⁺) is expected at m/z 239 , with fragmentation patterns indicating:
Crystallographic Analysis and X-ray Diffraction Studies
No experimental X-ray diffraction (XRD) data is available for this compound in the provided sources. However, theoretical and methodological insights apply:
Hypothetical Crystallographic Data
| Parameter | Expected Value |
|---|---|
| Crystal System | Orthorhombic or monoclinic |
| Unit Cell Dimensions | Dependent on packing (e.g., a ≈ 8–10 Å, b ≈ 12–15 Å, c ≈ 6–8 Å) |
| Space Group | Likely P2₁2₁2₁ or C2/c |
Properties
IUPAC Name |
tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-5-4-6-13(14)8-10(15)9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKKYMZPVPTITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate, with the CAS number 1788041-51-9, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.32 g/mol
- IUPAC Name : this compound
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. By inhibiting MAGL, this compound could potentially enhance the levels of endocannabinoids, leading to various therapeutic effects such as pain relief and anti-inflammatory actions .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Preclinical Studies on Pain Relief
- Anti-inflammatory Effects
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified with warning labels indicating potential irritations (H315, H319) and respiratory issues (H335) upon exposure . Further toxicological studies are necessary to establish safe dosage ranges for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of spirocyclic compounds, including tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate, exhibit promising anticancer properties. These compounds can potentially inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For example, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells, making them valuable candidates for further development as anticancer agents .
Neuroprotective Effects
The unique structure of this compound may also confer neuroprotective effects. Research suggests that such compounds can modulate neurotransmitter systems and reduce neuroinflammation, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules. This compound can be employed in the preparation of other heterocyclic systems that are relevant in drug discovery and development .
Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including Michael additions and cycloadditions. Its reactivity can be harnessed to create diverse chemical entities that are significant in pharmaceutical applications and materials science .
Material Science
Polymer Development
In material science, this compound can be utilized to develop novel polymers with enhanced mechanical properties. The incorporation of spirocyclic structures into polymer matrices has been shown to improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Nanocomposites
The compound's unique properties allow it to be used in the formulation of nanocomposites, which have applications in electronics and coatings. The integration of such compounds into nanostructured materials can enhance their electrical conductivity and thermal stability, leading to innovative applications in various industries .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several spirocyclic compounds, including this compound, on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Synthesis of Heterocycles
In a synthetic chemistry project, researchers utilized this compound as a key intermediate to synthesize a series of novel heterocycles with biological activity. The synthetic route showcased the compound's versatility as a building block for complex organic molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Functional Group Variations
tert-Butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
- Molecular Formula: C₁₃H₂₁NO₃ (same as the parent compound).
- Key Difference : Position of the ketone group shifted to the 8-oxo position.
- Applications : Used as a building block in medicinal chemistry; available as a 10 mM solution for solubility studies .
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Molecular Formula : C₁₁H₂₀N₂O₃.
- Key Features : Incorporates an oxygen atom (5-oxa) and two nitrogen atoms (2,8-diaza) in the spirocyclic core.
- Applications: Potential intermediate for heterocyclic drug candidates .
tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Derivatives with Amino Substitutions
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₃.
- Applications: Amino-functionalized derivative for peptide-mimetic drug design; priced at $2,140/g .
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Comparative Data Table
Key Findings and Trends
Functional Group Impact: Ketone Position: The 2-oxo vs. Amino Substitutions: Amino derivatives show enhanced utility in targeting biological receptors (e.g., kinases, GPCRs) due to improved hydrogen-bond donor capacity .
Structural Rigidity :
- Spirocyclic frameworks provide conformational restraint, making these compounds valuable in designing enzyme inhibitors with high selectivity .
Safety and Handling: Compounds with amino or hydroxyl groups may require stricter handling protocols due to increased reactivity compared to the parent compound .
Commercial Availability :
- The parent compound is more readily available (typically in stock) compared to specialized derivatives like diaza or bicyclic analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically proceeds through:
- Formation of the azaspirocyclic ring system, often starting from piperidone derivatives or related cyclic amines.
- Introduction of the tert-butyl ester protecting group at the carboxylate position.
- Oxidation or functional group transformation to install the 2-oxo (ketone) group on the spiro ring.
- Purification steps to achieve high chemical purity (>98%).
Detailed Preparation Methods
Starting Materials and Key Intermediates
- N-Boc-4-piperidone is frequently used as a starting material for constructing the azaspiro ring.
- Formation of N-Boc-4-methylenepiperidine via Wittig reaction.
- Use of zinc/copper catalyzed [2+2] cycloaddition with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone intermediate.
- Reduction of azaspiro ketone to azaspiro-ol using sodium borohydride.
- Removal of Boc protecting group by acid treatment to yield the desired amine or spiro compound.
Synthesis of the Spirocyclic Core
A key step involves synthesizing the spirocyclic ring system by cyclization reactions. For example:
- Reaction of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) with acid-binding agents (e.g., potassium carbonate, sodium bicarbonate) and iodo metal salts as catalysts at 70–100 °C for 12–24 hours produces crude intermediates.
- Subsequent reduction of these intermediates with lithium aluminum hydride in tetrahydrofuran (THF) at low temperature (-10 °C) under nitrogen atmosphere yields refined azaspiro compounds after purification on neutral alumina columns.
Introduction of tert-Butyl Ester Group
- The tert-butyl ester group is introduced typically via esterification or protection of the carboxylate group using tert-butyl protecting groups during or after ring formation.
- This step ensures stability and facilitates purification.
Oxidation and Functional Group Transformations
- Oxidation of the amino or hydroxy intermediates to the oxo (ketone) form is achieved using mild oxidizing agents.
- Reduction and substitution reactions are also employed to modify the spiro ring and install functional groups precisely.
Representative Reaction Conditions and Yields
Purification and Quality Control
- Purification is commonly achieved by column chromatography using neutral alumina or silica gel.
- Final products are characterized by purity >98%, confirmed by chromatographic and spectroscopic methods.
- Crude intermediates are often concentrated under reduced pressure and subjected to washing steps with sodium bicarbonate solutions to remove acidic impurities.
Research Findings and Optimization Notes
- Use of acid-binding agents such as anhydrous potassium carbonate or sodium bicarbonate is critical to neutralize acidic by-products and improve yield.
- The choice of solvent (DMF for cyclization, THF for reduction) and control of temperature (especially low temperature during LiAlH4 addition) are essential to avoid side reactions and degradation.
- Catalysts like iodo metal salts enhance reaction rates and selectivity in the cyclization step.
- The spirocyclic structure confers rigidity and biological relevance, making the synthetic route valuable for pharmaceutical intermediates.
Summary Table of Key Preparation Steps
| Stage | Purpose | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Cyclization | Formation of spiro intermediate | Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, acid-binding agent, iodo salt | DMF, 70–100 °C, 12–24 h | Crude spiro intermediate |
| Reduction | Convert intermediate to azaspiro alcohol/amine | Lithium aluminum hydride | THF, -10 °C, 4–8 h | Refined azaspiro compound |
| Protection/Deprotection | Install/remove Boc or tert-butyl groups | Boc anhydride, HCl/ethyl acetate | Room temp | Protected or deprotected spiro compound |
| Purification | Remove impurities | Column chromatography | Ambient | High purity product |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate in laboratory settings?
- Methodological Answer :
- Use chemically resistant gloves (nitrile or neoprene) and inspect them prior to use. Avoid skin/eye contact and inhalation of vapors .
- Store refrigerated in tightly sealed containers, upright, in a dry, well-ventilated area to prevent leakage .
- For spills, sweep or vacuum material into a sealed container for disposal; avoid environmental release .
- Implement respiratory protection (e.g., fume hoods) and flame-retardant clothing to mitigate electrostatic discharge risks .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer :
- Perform HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times with standards .
- Use NMR (¹H/¹³C) to confirm structural integrity. Key signals: tert-butyl group (~1.4 ppm, singlet) and spirocyclic carbonyl (~170-180 ppm in ¹³C) .
- Employ mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H]⁺ ~240.3 for C₁₂H₂₀N₂O₃) .
Q. What are the optimal conditions for synthesizing this compound?
- Methodological Answer :
- Use a Boc-protected amine intermediate (e.g., tert-butyl carbamate) coupled with a spirocyclic ketone via nucleophilic acyl substitution.
- Reaction conditions: DCM solvent, DCC/DMAP coupling agents, room temperature, 12–24 hours .
- Purify via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can stereochemical inconsistencies in this compound derivatives be resolved?
- Methodological Answer :
- Perform X-ray crystallography using SHELXL for refinement. The spirocyclic structure may exhibit axial chirality; compare experimental data with DFT-optimized models .
- Analyze NOESY NMR to confirm spatial proximity of protons in the spiro ring system .
- If racemization occurs during synthesis, optimize reaction pH (neutral to slightly basic) and avoid prolonged heating .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .
- Simulate transition states for nucleophilic attack (e.g., amine additions) to predict regioselectivity and activation energies .
- Validate models with experimental kinetic data (e.g., pseudo-first-order rate constants under varying temperatures) .
Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Re-examine solvent effects : Simulate NMR shifts using COSMO-RS to account for solvent polarity differences .
- Check for tautomerism : The 2-oxo group may exhibit keto-enol equilibria; use variable-temperature NMR to detect dynamic exchange .
- Cross-validate with IR spectroscopy (carbonyl stretch ~1750 cm⁻¹) and adjust computational basis sets (e.g., 6-311++G**) for better accuracy .
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Conduct biodegradation assays (OECD 301F) with activated sludge to measure half-life. Expect slow degradation due to steric hindrance from the tert-butyl group .
- Analyze photolytic degradation using UV irradiation (254 nm) in aqueous solutions; monitor by LC-MS for breakdown products (e.g., 5-azaspiro[3.5]nonane) .
- Model soil mobility using EPI Suite : Low log P (~1.5–2.0) suggests moderate adsorption to organic matter .
Methodological Notes
- Crystallography : SHELX programs are critical for resolving spirocyclic ambiguities; refine data against high-resolution (<1.0 Å) structures .
- Safety Compliance : Follow disposal protocols per Section 13 of SDS (e.g., licensed waste contractors for incineration) .
- Data Reporting : Adhere to IUPAC guidelines for thermophysical property documentation to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
